Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromo, fluoro, and methoxy substituent on the phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-fluoro-2-methoxybenzene
- 4-Bromo-2-fluoro-3-methoxybenzoic acid
- 4-Bromo-2-fluoro-3-methoxybenzaldehyde
Uniqueness
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is unique due to its specific combination of substituents on the phenyl ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, also known by its CAS number 194804-99-4, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and potential applications based on current research findings.
- Molecular Formula : C₁₂H₁₂BrF O₄
- Molecular Weight : 319.13 g/mol
- Density : 1.461 g/cm³ (predicted)
- Boiling Point : Approximately 363.9 °C (predicted)
- Melting Point : 52-53 °C
These properties indicate that this compound is a relatively stable compound with a moderate melting point conducive for various biological assays.
Synthesis
The synthesis of this compound typically involves:
- Esterification Reaction : The compound is synthesized through the esterification of 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoic acid with ethanol, using a strong acid catalyst like sulfuric acid under reflux conditions .
- Industrial Methods : Continuous flow processes may be employed at an industrial scale to enhance efficiency and yield while minimizing energy consumption.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of halogen atoms (bromo and fluoro) and the methoxy group can enhance the interaction of the compound with microbial targets, potentially leading to increased efficacy against various pathogens .
Anticancer Activity
This compound has been studied for its anticancer properties. Compounds with similar substituents have shown activity against different cancer cell lines, including breast cancer (MCF-7) and others, indicating potential pathways for therapeutic applications .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or microbial resistance.
- Receptor Binding : The substituents on the phenyl ring can influence binding affinity to various receptors, enhancing its biological effects .
Case Studies
A study evaluating similar compounds demonstrated that those with electron-withdrawing groups like bromo and fluoro exhibited enhanced inhibitory effects against cholinesterases and other enzymes relevant to neurodegenerative diseases. This suggests that this compound could be effective in treating conditions such as Alzheimer's disease .
Research Findings Summary Table
Property/Activity | Description |
---|---|
Antimicrobial Activity | Potential against various pathogens |
Anticancer Activity | Effective against MCF-7 breast cancer cells |
Enzyme Inhibition | Possible inhibition of cholinesterases |
Synthesis Method | Esterification using ethanol |
Industrial Production | Continuous flow processes |
Properties
IUPAC Name |
ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO4/c1-3-18-10(16)6-9(15)7-4-5-8(13)12(17-2)11(7)14/h4-5H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDAFJXGOUJVGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(C=C1)Br)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582877 |
Source
|
Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-99-4 |
Source
|
Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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